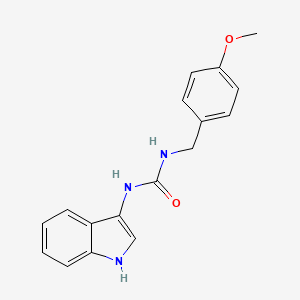![molecular formula C17H16F3N7O2 B2552008 N-(4-(trifluorométhoxy)benzyl)-1-(3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide CAS No. 1448035-34-4](/img/structure/B2552008.png)
N-(4-(trifluorométhoxy)benzyl)-1-(3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16F3N7O2 and its molecular weight is 407.357. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités antiprolifératives contre les cellules cancéreuses
Le composé synthétisé a été évalué pour ses propriétés antiprolifératives contre les lignées de cellules cancéreuses humaines. Plus précisément, il a été testé contre des lignées de cellules cancéreuses gynécologiques. Comprendre son efficacité dans l'inhibition de la croissance des cellules cancéreuses est crucial pour des applications thérapeutiques potentielles .
Inhibition de la LSD1
L'échafaudage [1,2,3]triazolo[4,5-d]pyrimidine sert de modèle pour la conception de nouveaux inhibiteurs de la LSD1 (lysine-spécifique déméthylase 1). Ces inhibiteurs jouent un rôle dans la régulation épigénétique et ont des implications dans la thérapie du cancer. Des études supplémentaires sont nécessaires pour explorer la sélectivité et la puissance du composé contre la LSD1 .
Inhibition de l'USP28
Le composé 19, dérivé de cet échafaudage, inhibe puissamment l'USP28 (ubiquitine-spécifique protéase 28). L'USP28 est impliqué dans les voies de dégradation des protéines et a été lié à la progression du cancer. Il est essentiel d'étudier sa sélectivité par rapport aux autres déubiquitinases (comme l'USP7) pour le développement de médicaments .
Synthèse du système hétérocyclique
La synthèse du composé implique une procédure rétro Diels-Alder (RDA), conduisant à la formation de 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazépinone. Ce nouveau système hétérocyclique pourrait avoir des applications plus larges en chimie médicinale et en découverte de médicaments .
Études quantitatives de la relation structure-activité (QSAR)
Les chercheurs ont exploré des études QSAR pour prédire l'effet anti-cancer gastrique des dérivés de la [1,2,3]triazolo[4,5-d]pyrimidine. Comprendre la relation structure-activité aide à guider les efforts d'optimisation et de conception de médicaments .
Autres applications potentielles
Bien que les domaines ci-dessus mettent en évidence des applications spécifiques, il convient de noter que les dérivés de la [1,2,3]triazolo[4,5-d]pyrimidine ont été étudiés dans divers contextes. Par exemple:
- Ils peuvent trouver une utilisation dans la science des matériaux (par exemple, les polymères pour les cellules solaires) ou comme blocs de construction pour de nouveaux composés .
En résumé, la structure unique de ce composé ouvre une pléthore de voies de recherche, englobant la thérapeutique du cancer, l'épigénétique et de nouveaux systèmes hétérocycliques. Des études supplémentaires révéleront sans aucun doute des applications supplémentaires et amélioreront notre compréhension de ses activités biologiques. 🌟
Propriétés
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O2/c1-26-14-13(24-25-26)15(23-9-22-14)27-7-11(8-27)16(28)21-6-10-2-4-12(5-3-10)29-17(18,19)20/h2-5,9,11H,6-8H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPGEUTVBCQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2551929.png)
![4-bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2551931.png)
![2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2551932.png)
![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)
![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

methanone](/img/structure/B2551946.png)
![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)
